

An In-depth Technical Guide to 5-Bromo-2-benzoxazolinone and its Synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-benzoxazolinone

Cat. No.: B077656

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-benzoxazolinone**, a versatile heterocyclic compound with significant applications in pharmaceutical research and organic synthesis. This document details its chemical properties, synonyms, synthesis, and its role in the development of novel therapeutic agents, particularly in oncology.

Chemical Identity and Synonyms

5-Bromo-2-benzoxazolinone is a brominated derivative of benzoxazolone. It is crucial to recognize its various synonyms to ensure a comprehensive literature search and unambiguous identification. The most common synonym is 5-Bromo-2(3H)-benzoxazolone. Other recognized names include 5-bromo-1,3-benzoxazol-2(3H)-one and 5-Bromobenzo[d]oxazol-2(3H)-one.^[1]^[2]^[3]

Quantitative Data Summary

A compilation of the key physicochemical properties of **5-Bromo-2-benzoxazolinone** is presented in Table 1 for easy reference and comparison.

Property	Value	Reference
CAS Number	14733-73-4	[2]
Molecular Formula	C ₇ H ₄ BrNO ₂	[2]
Molecular Weight	214.02 g/mol	[2]
Melting Point	218-222 °C	[2]
Purity	≥97%	[2]
Appearance	White to off-white solid	[4]
SMILES String	<chem>Brc1ccc2OC(=O)Nc2c1</chem>	[2]
InChI Key	DMHTZWJRUUOALC-UHFFFAOYSA-N	[2]

Synthesis and Derivatization

The synthesis of the **5-Bromo-2-benzoxazolinone** core and its subsequent derivatization are pivotal for its application in drug discovery. The bromine atom at the 5-position serves as a versatile handle for various chemical modifications, including N-alkylation and cross-coupling reactions.

General Synthesis of Benzoxazole Derivatives

While a specific, detailed protocol for the synthesis of **5-Bromo-2-benzoxazolinone** is not readily available in the reviewed literature, a general procedure for the synthesis of related benzoxazoles involves the copper-catalyzed hydroamination of alkynones with 2-aminophenols. This method provides a foundational understanding of the formation of the benzoxazole ring system.[5]

Experimental Protocol: N-alkylation of 5-Bromoindoles (as a reference for 5-Bromo-2-benzoxazolinone)

The N-alkylation of the benzoxazolinone ring is a common strategy to introduce diverse functional groups and modulate the compound's biological activity. Although a specific protocol

for **5-Bromo-2-benzoxazolinone** is not detailed, the following procedure for the N-alkylation of a similar compound, 5-bromoindole, provides a valuable reference.^[6]

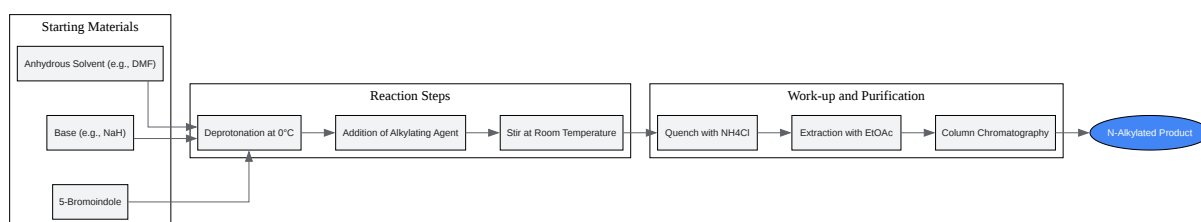
Materials:

- 5-Bromoindole
- Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Alkylating agent (e.g., Benzyl bromide, Methyl iodide)
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Deprotonation: To a solution of 5-bromoindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere. Allow the mixture to stir at this temperature for 30-60 minutes.
- Alkylation: Slowly add the alkylating agent (1.1 eq) to the reaction mixture at 0 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.

- Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.



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Caption: General workflow for the N-alkylation of 5-bromoindole.

Applications in Drug Discovery and Research

5-Bromo-2-benzoxazolinone and its derivatives have emerged as promising scaffolds in medicinal chemistry, particularly in the development of anticancer agents. Their biological activity is often attributed to their ability to interact with key signaling pathways involved in cancer progression.

Anticancer and Anti-Angiogenic Effects

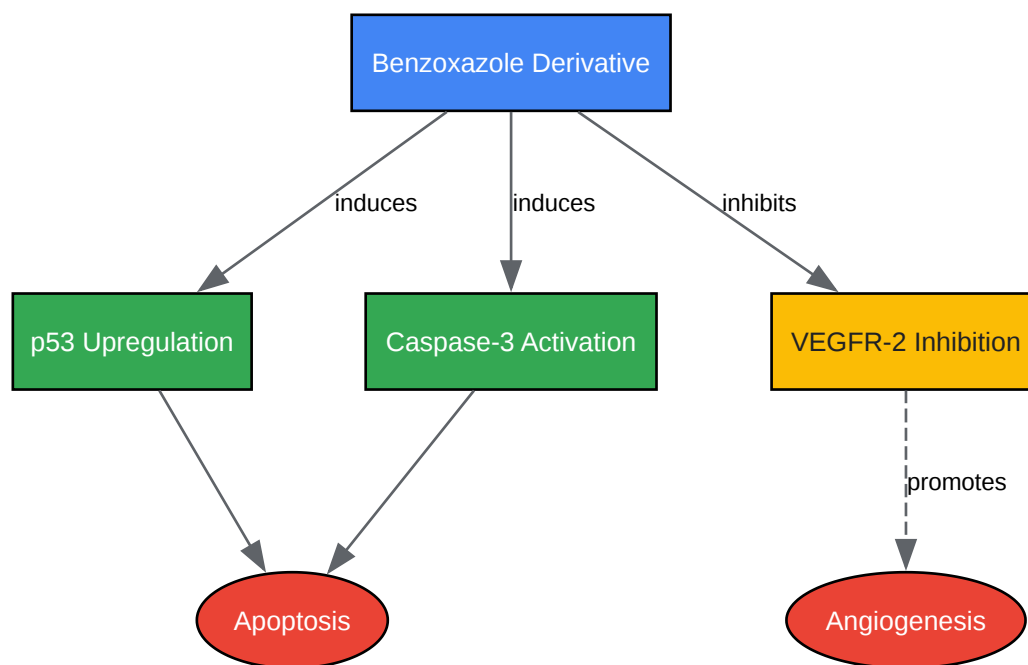
Derivatives of **5-Bromo-2-benzoxazolinone** have demonstrated significant anticancer effects in various cancer cell lines. For instance, a newly synthesized benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, has shown potent anticancer activity in breast cancer cell lines by inducing apoptosis and inhibiting angiogenesis.[7]

Studies have shown that certain benzoxazole derivatives can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[8][9] Inhibition of VEGFR-2 signaling can effectively suppress the formation of new blood vessels that tumors need to grow and metastasize.

Modulation of Signaling Pathways

The anticancer effects of benzoxazole derivatives are often mediated through the modulation of critical cellular signaling pathways.

Apoptosis Induction: Several studies have reported that benzoxazinone derivatives can induce apoptosis in cancer cells. This programmed cell death is often triggered by the upregulation of tumor suppressor proteins like p53 and pro-apoptotic proteins such as caspases (e.g., caspase-3).[1] One study on a novel benzoxazole derivative in breast cancer cells showed increased levels of cytochrome C and decreased levels of NF- κ B and caspase 9, indicating the involvement of the apoptotic pathway.[7]



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Caption: Simplified signaling pathways affected by benzoxazole derivatives.

Use as a Fluorescent Probe

Benzoxazole derivatives are known for their fluorescent properties and have been utilized as fluorescent probes in biological research.^[4] While a specific protocol for **5-Bromo-2-benzoxazolinone** is not available, the general principle involves using the fluorophore to label and visualize specific cellular components or processes.

General Protocol for Live-Cell Imaging with a Fluorescent Probe:

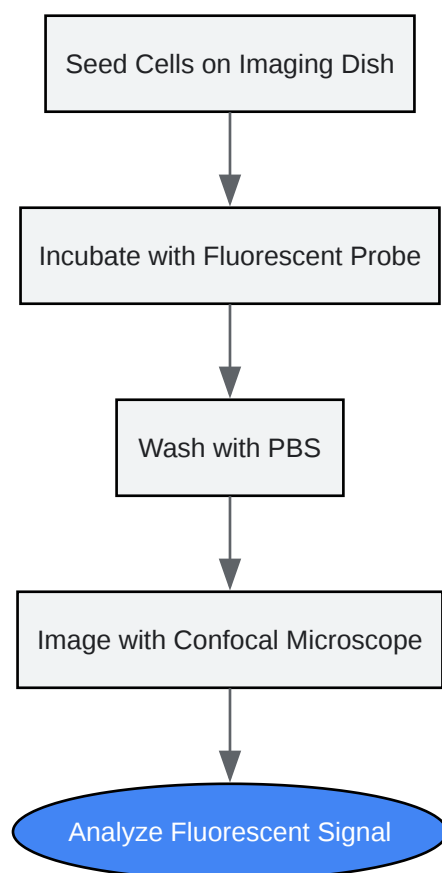
The following is a generalized protocol for using a fluorescent probe for live-cell imaging, which can be adapted for benzoxazole-based probes.^{[10][11][12]}

Materials:

- Cells of interest cultured on coverslips or imaging dishes
- Fluorescent probe stock solution (e.g., in DMSO)
- Phosphate-buffered saline (PBS)
- Cell culture medium
- Confocal microscope

Procedure:

- **Cell Seeding:** Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
- **Probe Loading:** Dilute the fluorescent probe stock solution to the desired working concentration in cell culture medium. Replace the existing medium with the probe-containing medium and incubate the cells for a specific duration (e.g., 30-60 minutes) at 37°C.
- **Washing:** Remove the probe-containing medium and wash the cells with warm PBS to remove any unbound probe.
- **Imaging:** Add fresh cell culture medium to the cells and image them using a confocal microscope with the appropriate excitation and emission wavelengths for the specific fluorescent probe.



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Caption: General experimental workflow for live-cell imaging with a fluorescent probe.

Conclusion

5-Bromo-2-benzoxazolinone and its synonyms represent a valuable class of compounds for researchers in medicinal chemistry and drug development. Its versatile chemical nature allows for the synthesis of a diverse library of derivatives with potent biological activities, particularly as anticancer agents. The ability of these compounds to modulate key signaling pathways, such as those involved in apoptosis and angiogenesis, underscores their therapeutic potential. Further research into the specific mechanisms of action and the development of detailed experimental protocols will undoubtedly accelerate the translation of these promising molecules into clinical applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-benzoxazolinone and its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077656#synonyms-for-5-bromo-2-benzoxazolinone-like-5-bromo-2-3h-benzoxazolone]

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